1-{[4-(Pyridin-2-yl)piperazin-1-yl]methyl}naphthalen-2-ol
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Overview
Description
1-{[4-(Pyridin-2-yl)piperazin-1-yl]methyl}naphthalen-2-ol is a complex organic compound that features a naphthalene ring system substituted with a piperazine ring, which is further substituted with a pyridine ring. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in various fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-{[4-(Pyridin-2-yl)piperazin-1-yl]methyl}naphthalen-2-ol typically involves multi-step organic reactionsThe reaction conditions often involve the use of organic solvents such as toluene or dichloromethane, and catalysts like palladium or copper complexes to facilitate the coupling reactions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of high-pressure reactors and advanced purification techniques like chromatography and crystallization are common in industrial settings .
Chemical Reactions Analysis
Types of Reactions
1-{[4-(Pyridin-2-yl)piperazin-1-yl]methyl}naphthalen-2-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of naphthoquinone derivatives.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the compound into its corresponding alcohols or amines.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule, enhancing its chemical diversity.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Halogenated solvents and bases like sodium hydride or potassium carbonate.
Major Products Formed
Scientific Research Applications
1-{[4-(Pyridin-2-yl)piperazin-1-yl]methyl}naphthalen-2-ol has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential as a ligand in receptor binding studies and enzyme inhibition assays.
Medicine: Explored for its potential therapeutic effects, including antimicrobial, antiviral, and anticancer activities.
Industry: Utilized in the development of new materials and as an intermediate in the synthesis of pharmaceuticals
Mechanism of Action
The mechanism of action of 1-{[4-(Pyridin-2-yl)piperazin-1-yl]methyl}naphthalen-2-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. For example, it may inhibit enzyme activity by binding to the active site or act as an agonist or antagonist at receptor sites, influencing cellular signaling pathways .
Comparison with Similar Compounds
Similar Compounds
1-(2-Pyrimidyl)piperazine: Known for its use as a metabolite of buspirone and other anxiolytics.
3-(Piperazin-1-yl)-1,2-benzothiazole: Exhibits significant biological activities, including antimicrobial and antipsychotic effects.
N-(4-Methyl-3-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)phenyl)-4-((4-methylpiperazin-1-yl)methyl)benzamide: Used in the treatment of leukemia and other cancers.
Uniqueness
1-{[4-(Pyridin-2-yl)piperazin-1-yl]methyl}naphthalen-2-ol is unique due to its specific structural features, which combine the properties of naphthalene, piperazine, and pyridine rings. This combination imparts distinct chemical reactivity and biological activity, making it a valuable compound for various research applications .
Properties
Molecular Formula |
C20H21N3O |
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Molecular Weight |
319.4 g/mol |
IUPAC Name |
1-[(4-pyridin-2-ylpiperazin-1-yl)methyl]naphthalen-2-ol |
InChI |
InChI=1S/C20H21N3O/c24-19-9-8-16-5-1-2-6-17(16)18(19)15-22-11-13-23(14-12-22)20-7-3-4-10-21-20/h1-10,24H,11-15H2 |
InChI Key |
YEHPLYBZDLJQAS-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCN1CC2=C(C=CC3=CC=CC=C32)O)C4=CC=CC=N4 |
Origin of Product |
United States |
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